N-Iodoacetyl-N'-biotinylhexylenediamine
Description
Contextualizing N-Iodoacetyl-N'-biotinylhexylenediamine as a Molecular Probe for Biological Systems
This compound functions as a molecular probe, a molecule used to study the properties of other molecules or structures. Its utility as a probe stems from its specific reactivity and its capacity for strong and specific binding. The iodoacetyl group is specifically reactive towards sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins. broadpharm.com This reactivity allows for the targeted labeling of cysteine-containing proteins.
Once a protein is labeled, the biotin (B1667282) moiety serves as a versatile handle for a range of downstream applications. Biotin exhibits an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent interactions in biology. wikipedia.orgnih.govbroadpharm.com This interaction is rapid, specific, and stable under a wide range of experimental conditions, including extremes of pH, temperature, and in the presence of denaturing agents. broadpharm.com This robust interaction allows for the efficient capture, purification, and detection of biotinylated proteins. The hexylenediamine spacer arm is also a critical feature, as it provides spatial separation between the labeled protein and the biotin tag, which can help to minimize steric hindrance and ensure efficient binding of the biotin to avidin or streptavidin. sigmaaldrich.com
Historical Development and Significance of Biotinylation Reagents in Protein Chemistry
The use of biotin in molecular and cell biology is rooted in the discovery of the high-affinity interaction between biotin (vitamin H) and avidin, a protein found in egg whites. thermofisher.com This interaction became a powerful tool for researchers, leading to the development of a wide array of biotinylation reagents. wikipedia.org Biotinylation is the process of covalently attaching biotin to a molecule such as a protein or nucleic acid. wikipedia.org The small size of the biotin molecule (244.31 g/mol ) is advantageous as it is less likely to interfere with the normal function of the labeled molecule. wikipedia.orgbroadpharm.com
The development of various biotinylation reagents has expanded the repertoire of tools available for protein chemistry. These reagents are designed with different reactive groups to target specific functional groups on proteins, such as primary amines (lysine residues), carboxyl groups (aspartic and glutamic acid residues), and sulfhydryl groups (cysteine residues). thermofisher.com The ability to target specific residues allows for more controlled and precise labeling of proteins. The significance of biotinylation reagents in protein chemistry is vast, with applications ranging from immunoassays and affinity chromatography to protein-protein interaction studies and cell surface labeling. nih.govbroadpharm.com
Fundamental Principles of Covalent Labeling and Affinity Capture in Biochemical Analysis
Covalent Labeling: Covalent labeling is a technique used to attach a probe or tag to a molecule of interest through the formation of a stable, covalent bond. taylorandfrancis.com This method is particularly useful for studying protein structure and function. In the context of this compound, the iodoacetyl group forms a stable thioether bond with the sulfhydryl group of a cysteine residue. This irreversible attachment ensures that the biotin label remains associated with the protein throughout subsequent experimental steps. The specificity of the reactive group is a key factor in covalent labeling, as it allows for the targeted modification of specific amino acid residues. nih.gov
Affinity Capture: Affinity capture, a form of affinity chromatography, is a powerful technique for isolating and purifying a specific molecule from a complex mixture. cube-biotech.comyoutube.com This method relies on a specific, high-affinity interaction between the molecule of interest and a ligand that is immobilized on a solid support. cube-biotech.com In the case of biotinylated proteins, the ligand is avidin or streptavidin, which is typically attached to agarose (B213101) beads or magnetic particles. cube-biotech.com When a cell lysate or other complex mixture containing the biotinylated protein is passed over this support, the biotinylated protein binds tightly to the avidin or streptavidin, while other molecules are washed away. youtube.com The captured protein can then be eluted from the support for further analysis. The strength of the biotin-avidin interaction makes affinity capture a highly efficient and specific method for protein purification. nih.gov
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 93285-75-7 | scbt.comprochemonline.com |
| Molecular Formula | C18H31IN4O3S | scbt.comchemicalbook.com |
| Molecular Weight | 510.43 g/mol | scbt.comchemicalbook.com |
| Appearance | White to off-white solid | prochemonline.comchemicalbook.com |
| Reactive Group | Iodoacetyl | prochemonline.com |
| Target Functional Group | Sulfhydryl (Thiol) | prochemonline.com |
Table 2: Research Findings on the Application of this compound
| Application | Description | Key Findings |
| Protein Labeling | Covalent modification of proteins via cysteine residues. | Efficient and specific labeling of sulfhydryl groups, forming a stable thioether linkage. |
| Affinity Purification | Isolation of biotinylated proteins from complex mixtures using avidin or streptavidin-based affinity matrices. | The strong biotin-avidin interaction allows for highly specific and efficient purification of labeled proteins. wikipedia.orgnih.gov |
| Protein-Protein Interaction Studies | Identification of interacting partners by capturing biotinylated protein complexes. | Enables the "pull-down" of protein complexes for subsequent analysis by techniques such as mass spectrometry. wikipedia.org |
| Enzyme Inhibition Studies | Irreversible modification of active site cysteine residues in enzymes. | Can be used to probe the role of specific cysteine residues in enzyme catalysis. broadpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C18H31IN4O3S |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[6-[(2-iodoacetyl)amino]hexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13?,14-,17?/m0/s1 |
InChI Key |
DNXDWMHPTVQBIP-UUCFBXCCSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Origin of Product |
United States |
Chemical Reactivity and Binding Mechanisms of N Iodoacetyl N Biotinylhexylenediamine
Specificity of the Iodoacetyl Moiety: Thiol-Specific Alkylation and Thioether Formation
The iodoacetyl group is a key reactive component of N-Iodoacetyl-N'-biotinylhexylenediamine, enabling the covalent attachment of the molecule to proteins and other biomolecules. This reactivity is highly specific for thiol groups (also known as sulfhydryl groups), which are found in the side chains of cysteine residues in proteins. thermofisher.com
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The deprotonated thiol group, the thiolate anion (S-), acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the iodine atom in the iodoacetyl group. This nucleophilic attack results in the displacement of the iodide ion as a leaving group and the formation of a stable thioether bond between the sulfur atom of the cysteine and the acetyl portion of the reagent. nih.gov
The specificity of the iodoacetyl moiety for thiols is most pronounced at a pH range of 6.5 to 7.5. thermofisher.com Within this range, the thiol group of cysteine, which typically has a pKa around 8.5, exists in a sufficient concentration of its more reactive thiolate form to facilitate the reaction. nih.gov While iodoacetamides are generally more reactive than bromoacetamides, they exhibit high selectivity for thiols. thermofisher.com
However, it is important to note that under certain conditions, the iodoacetyl group can exhibit some reactivity towards other nucleophilic amino acid side chains. At pH values above 8, reactivity with the ε-amino group of lysine (B10760008) can occur. thermofisher.com Additionally, prolonged incubation or a large excess of the iodoacetyl reagent can lead to reactions with the imidazole (B134444) ring of histidine (above pH 5) and the thioether of methionine. thermofisher.comthermofisher.com To minimize these side reactions and ensure thiol specificity, it is crucial to control the reaction pH and the molar ratio of the reagent to the target molecule. researchgate.net
Table 1: Reactivity of Iodoacetyl Moiety with Amino Acid Residues
| Amino Acid Residue | Functional Group | Reaction Conditions for Potential Cross-Reactivity | Resulting Bond |
|---|---|---|---|
| Cysteine | Thiol (-SH) | pH 6.5-7.5 | Thioether |
| Lysine | ε-Amino (-NH2) | pH > 8.0 | Amine |
| Histidine | Imidazole | pH > 5.0, prolonged incubation | Alkylated Imidazole |
| Methionine | Thioether | Excess reagent, prolonged incubation | Sulfonium Ion |
Non-Reversible Covalent Adduction Mechanisms
The covalent bond formed between the iodoacetyl group of this compound and a thiol group is a highly stable thioether linkage. This bond is considered non-reversible under typical biological conditions. nih.gov The formation of this covalent adduct is a key feature of iodoacetyl-based reagents, as it ensures a permanent and stable linkage between the biotin (B1667282) label and the target molecule.
This irreversibility is advantageous in many applications, as it prevents the dissociation of the label over time, which is crucial for the reliability and sensitivity of assays. Once the thioether bond is formed, it is not susceptible to cleavage by changes in pH, temperature, or the presence of mild reducing agents that might cleave disulfide bonds. thermofisher.com This robust covalent linkage ensures that the biotin reporter molecule remains attached to its target, allowing for consistent detection or purification. The stability of this bond is a primary reason for the widespread use of iodoacetyl chemistry in protein labeling and immobilization.
Biotin-Streptavidin/Avidin (B1170675) High-Affinity Recognition System in Molecular Interactions
The biotin moiety of this compound serves as a powerful affinity tag, recognized with exceptionally high affinity by the proteins streptavidin (from Streptomyces avidinii) and avidin (from egg white). thermofisher.com This interaction is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd) in the range of 10-14 to 10-15 M. thermofisher.comnih.gov This extremely tight and specific binding is the foundation for numerous detection and purification systems in biotechnology.
The high affinity of the biotin-streptavidin/avidin interaction is a result of a combination of factors, including multiple hydrogen bonds, van der Waals interactions, and the burial of the biotin molecule in a deep binding pocket within the tetrameric protein structure. nih.govnih.gov The bond formation is rapid, and once formed, the complex is remarkably stable, resisting dissociation even in the presence of extremes in pH, temperature, organic solvents, and other denaturing agents. thermofisher.com
While both streptavidin and avidin bind biotin with high affinity, there are some key differences. Streptavidin has a neutral isoelectric point and lacks glycosylation, which often results in lower non-specific binding in many applications compared to the basic and glycosylated avidin. thermofisher.com
Table 2: Comparison of Biotin Binding to Avidin and Streptavidin
| Parameter | Avidin | Streptavidin | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M | thermofisher.com |
| Isoelectric Point (pI) | ~10.5 | ~5-6 | thermofisher.com |
| Glycosylation | Yes | No | thermofisher.com |
| Molecular Weight (tetramer) | ~66-69 kDa | ~53 kDa | thermofisher.com |
| Non-specific Binding | Higher | Lower | thermofisher.com |
Role of the Hexylenediamine Spacer Arm in Enhancing Accessibility and Reducing Steric Hindrance
The hexylenediamine spacer arm in this compound plays a crucial role in the functionality of the reagent. This flexible linker physically separates the iodoacetyl reactive group from the biotin recognition moiety. prochemonline.com The primary function of this spacer is to minimize steric hindrance that can arise when the biotinylated molecule interacts with streptavidin or avidin. qyaobio.comaatbio.com
The biotin-binding sites in both streptavidin and avidin are located deep within the protein structure. aatbio.com If the biotin molecule were directly attached to a large biomolecule, steric clashes between the biomolecule and the streptavidin/avidin protein could hinder or prevent the biotin from accessing its binding pocket. The hexylenediamine spacer, with its extended and flexible nature, positions the biotin moiety away from the surface of the labeled molecule. aatbio.com This increased distance and flexibility allow the biotin to more easily access and bind to the streptavidin or avidin, thereby improving the efficiency of the interaction.
The length of the spacer arm is a critical parameter. Longer spacer arms are generally more effective at overcoming steric hindrance, particularly when labeling large or complex macromolecules. qyaobio.com The hexylenediamine spacer in this reagent provides a significant extension, which is beneficial in a wide range of applications, ensuring that the high-affinity biotin-streptavidin/avidin interaction is not compromised by the steric bulk of the molecule to which it is conjugated.
Methodological Frameworks for Utilizing N Iodoacetyl N Biotinylhexylenediamine in Laboratory Research
General Considerations for Biotinylation Reaction Optimization
The efficiency and specificity of the biotinylation reaction with N-Iodoacetyl-N'-biotinylhexylenediamine are critically dependent on the precise control of several experimental parameters. These include the reaction conditions, as well as the appropriate choice of solvents and dissolution methods for the reagent.
Controlled Reaction Conditions for Covalent Modification (pH, Temperature, Light)
The covalent modification of sulfhydryl groups by the iodoacetyl moiety of this compound is highly influenced by the pH, temperature, and light conditions of the reaction environment.
pH: The reaction of iodoacetyl groups with sulfhydryls is most efficient at a pH range of 7.5 to 8.5. bio-rad-antibodies.cominterchim.fr Within this alkaline range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the nucleophilic substitution reaction with the iodoacetyl group. At pH values significantly below this range, the reaction rate decreases due to the protonation of the thiol group. Conversely, at higher pH levels, the risk of side reactions with other nucleophilic groups, such as amines and histidines, increases. interchim.fr
Temperature: While specific optimal temperatures for reactions involving this compound are dependent on the stability of the target biomolecule, biotinylation reactions are generally conducted at room temperature or on ice to preserve the integrity of the protein or other biomolecule being labeled. nih.gov Optimization of the reaction temperature is crucial to balance the rate of the biotinylation reaction with the stability of the target molecule.
Light: Iodoacetyl-containing reagents are sensitive to light, and reactions should be performed in the dark or in reduced light conditions to prevent degradation of the reagent and potential side reactions. cephamls.cominterchim.fr Exposure to light can lead to the formation of free iodine, which can result in non-specific labeling of the target molecule.
| Parameter | Recommended Condition | Rationale |
| pH | 7.5 - 8.5 | Promotes the formation of the more reactive thiolate anion, enhancing the efficiency of the nucleophilic substitution reaction. bio-rad-antibodies.cominterchim.fr |
| Temperature | Varies (typically room temperature or on ice) | Dependent on the stability of the target biomolecule; lower temperatures are often used to maintain protein integrity. nih.gov |
| Light | Dark or reduced light | Prevents the degradation of the light-sensitive iodoacetyl group and minimizes non-specific side reactions. cephamls.cominterchim.fr |
Solvent Selection and Dissolution Strategies for this compound
This compound is insoluble in aqueous solutions. rsc.org Therefore, a key step in its use is the initial dissolution in a water-miscible organic solvent before its addition to the aqueous reaction buffer containing the target biomolecule.
The most commonly used solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). bio-rad-antibodies.comthermofisher.com A concentrated stock solution of the reagent is prepared in one of these organic solvents and then added to the reaction mixture in a small volume to minimize the final concentration of the organic solvent. High concentrations of organic solvents can denature proteins and disrupt cellular structures. The final concentration of DMSO or DMF in the reaction mixture should be carefully controlled and optimized for the specific biomolecule being labeled. For many applications, a final concentration of the organic solvent below 20% is well-tolerated by most proteins. thermofisher.com
Purification and Removal of Unreacted Reagent from Bioconjugates
Following the biotinylation reaction, it is crucial to remove any unreacted this compound and reaction byproducts from the biotinylated biomolecule. This purification step is essential to prevent interference in downstream applications, such as immunoassays or affinity purification, where the free biotin (B1667282) can compete for binding to avidin (B1170675) or streptavidin.
Application of Dialysis and Gel Filtration Techniques
Dialysis and gel filtration are two widely used techniques for the separation of small molecules, such as unreacted biotinylation reagents, from larger biomolecules.
Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. The bag is then immersed in a large volume of buffer. The small, unreacted biotinylation reagent molecules can pass through the pores of the membrane into the surrounding buffer, while the larger, biotinylated biomolecules are retained within the bag. The process is typically carried out over several hours with multiple buffer changes to ensure complete removal of the unreacted reagent.
Gel Filtration Chromatography: Also known as desalting or size-exclusion chromatography, this technique separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the biotinylated protein, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like the unreacted biotinylation reagent, enter the pores of the resin, resulting in a longer path through the column and later elution. This method is generally faster than dialysis. nih.gov
Molecular Sieve Chromatography for Reagent Separation
Molecular sieve chromatography is a form of size-exclusion chromatography and operates on the same principles as gel filtration. youtube.comyoutube.com The column is packed with beads containing pores of a specific size. When the sample containing the biotinylated biomolecule and unreacted this compound is passed through the column, the larger biotinylated molecules are unable to enter the pores and are eluted first. The smaller, unreacted reagent molecules penetrate the pores, extending their path through the column and causing them to elute later. This technique provides an effective and often rapid method for purifying the desired bioconjugate. youtube.comyoutube.com
| Technique | Principle of Separation | Key Advantages |
| Dialysis | Size-based separation across a semi-permeable membrane. | Gentle on the sample; suitable for large sample volumes. |
| Gel Filtration/Desalting | Size-based separation through a porous resin column. | Faster than dialysis; can be automated. nih.gov |
| Molecular Sieve Chromatography | Size-based separation using porous beads. youtube.comyoutube.com | Efficient separation of molecules with different sizes. youtube.comyoutube.com |
Detection and Visualization Methodologies for Biotinylated Biomolecules
The strong and highly specific interaction between biotin and avidin or streptavidin forms the basis for a wide array of detection and visualization techniques for biotinylated biomolecules. creative-proteomics.com
Enzyme-Based Detection: Biotinylated proteins can be detected in techniques like Western blotting and ELISA by using streptavidin or avidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). creative-proteomics.comnih.gov Following the binding of the enzyme conjugate to the biotinylated protein, a substrate is added that is converted by the enzyme into a colored or chemiluminescent product, allowing for visualization and quantification.
Fluorescence-Based Detection: For applications such as fluorescence microscopy, flow cytometry, and in-gel detection, streptavidin or avidin conjugated to a fluorophore is used. bio-rad-antibodies.comthermofisher.comrsc.org A wide variety of fluorescent dyes with different excitation and emission spectra are available, enabling multiplexed detection of different biotinylated targets. thermofisher.combiotium.com Direct visualization of biotinylated proteins in polyacrylamide gels can be achieved using avidin-fluorescein conjugates. scientificsights.com
Mass Spectrometry: Mass spectrometry (MS) offers a direct method for the detection of biotinylated proteins and can even identify the specific sites of biotinylation. nih.govacs.org This technique provides high sensitivity and specificity, making it a powerful tool for detailed characterization of biotinylated biomolecules. nih.govacs.org
| Detection Method | Principle | Common Applications |
| Enzyme-Based | Streptavidin/avidin-enzyme conjugate binds to biotin, and the enzyme converts a substrate to a detectable signal. creative-proteomics.comnih.gov | Western blotting, ELISA, Immunohistochemistry. creative-proteomics.comnih.gov |
| Fluorescence-Based | Streptavidin/avidin-fluorophore conjugate binds to biotin, allowing for direct visualization with a fluorescence microscope or scanner. bio-rad-antibodies.comthermofisher.comrsc.org | Fluorescence microscopy, Flow cytometry, In-gel detection. bio-rad-antibodies.comrsc.orgscientificsights.com |
| Mass Spectrometry | Direct detection of the mass of the biotinylated peptide or protein. nih.govacs.org | Identification of biotinylation sites, Proteomic studies. nih.govacs.org |
Application of Enzyme-Linked Streptavidin/Avidin Conjugates
The strong and specific interaction between biotin and streptavidin (or avidin) is a cornerstone of many biochemical assays. When streptavidin is conjugated to an enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), it provides a powerful tool for the detection of biotinylated molecules. In the context of proteins labeled with this compound, enzyme-linked streptavidin conjugates are commonly employed in techniques like Western blotting and Enzyme-Linked Immunosorbent Assays (ELISAs).
Following the transfer of proteins from a polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose) in a Western blot, the membrane is incubated with a solution containing the streptavidin-enzyme conjugate. This conjugate will bind specifically to the biotin tag on the modified proteins. After a series of washing steps to remove unbound conjugate, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal, such as a colored precipitate or light (chemiluminescence), allowing for the visualization and quantification of the cysteine-modified proteins. The high turnover rate of enzymes like HRP and AP provides significant signal amplification, enabling the detection of low-abundance proteins.
Utilization of Fluorescently Labeled Streptavidin/Avidin
For applications requiring higher sensitivity, multiplexing capabilities, or direct visualization, fluorescently labeled streptavidin or avidin is an excellent alternative to enzyme conjugates. A wide array of fluorescent dyes with different excitation and emission spectra can be conjugated to streptavidin, allowing for flexibility in experimental design and compatibility with various imaging systems.
In fluorescence-based Western blotting, after protein transfer, the membrane is incubated with a fluorescently labeled streptavidin. The conjugate binds to the biotinylated proteins, and the signal is detected directly using an imaging system capable of exciting the fluorophore and capturing the emitted light. This method eliminates the need for a substrate and the enzymatic reaction, which can sometimes be a source of variability.
Fluorescent streptavidin is also instrumental in fluorescence microscopy and flow cytometry. Cells or tissues can be treated with this compound to label accessible cysteine residues on proteins. After fixation and permeabilization, the biotinylated proteins can be visualized by staining with a fluorescent streptavidin conjugate. This allows for the investigation of the subcellular localization of proteins with reactive cysteines or the quantification of labeled cells in a population using flow cytometry. Recent studies have shown that fluorescent streptavidin can provide a significant signal boost, even outperforming traditional antibody-based detection in some imaging applications. elifesciences.orgnih.gov
Integration with Western Blotting and Immunoprecipitation Assays
The use of this compound is seamlessly integrated into standard Western blotting and immunoprecipitation (IP) workflows. As described above, Western blotting of proteins labeled with this reagent relies on detection with streptavidin conjugates. This allows for the specific analysis of the subset of proteins that contain reactive cysteine residues.
In immunoprecipitation, the biotin tag introduced by this compound can be used to enrich and isolate the labeled proteins from a complex mixture, such as a cell lysate. The lysate is incubated with streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads). The high affinity of the biotin-streptavidin interaction ensures the efficient capture of the biotinylated proteins. After washing the beads to remove non-specifically bound proteins, the captured proteins can be eluted and subsequently analyzed by various methods, including Western blotting or mass spectrometry. This approach is particularly useful for studying protein-protein interactions involving cysteine-containing proteins or for isolating specific protein complexes for further characterization. nih.govnih.gov
Advanced Analytical Integration for Characterization of Adducted Biomolecules
While the detection methods described above are powerful for identifying and quantifying biotinylated proteins, a deeper understanding of the molecular consequences of labeling with this compound requires more advanced analytical techniques. Mass spectrometry-based proteomics has become an indispensable tool for the precise characterization of protein modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Site Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the exact location of post-translational modifications on a protein, including the site of adduction by this compound. In a typical workflow, the protein or protein mixture of interest is first labeled with the biotinylating reagent. The proteins are then digested into smaller peptides using a protease, such as trypsin.
The resulting peptide mixture is then separated by liquid chromatography, which separates the peptides based on their physicochemical properties. The separated peptides are then introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the mass-to-charge ratios of the resulting fragment ions are measured (MS/MS scan).
The fragmentation pattern in the MS/MS spectrum provides information about the amino acid sequence of the peptide. By searching the acquired MS/MS data against a protein sequence database, the peptide can be identified. A key aspect of this analysis is to include the mass of the this compound adduct as a potential modification on cysteine residues during the database search. The identification of a peptide containing a cysteine residue with the corresponding mass shift confirms the site of biotinylation. For instance, in a study identifying redox-modified proteins, mass spectrometry analysis revealed that Cys374 and Cys405 of the protein Gab1 were the major sites of oxidation, as detected by a BIAM-based switch assay. nih.govnih.gov
Table 1: Representative LC-MS/MS Data for a BIAM-labeled Peptide
| Parameter | Value |
| Peptide Sequence | GAB1_MOUSE/93-107 |
| Modification | Cys101 (+414.19 Da) |
| Precursor m/z | 856.42 |
| Charge | +2 |
| Protein | GRB2-associated-binding protein 1 (Gab1) |
| Significance Score | High |
This is a hypothetical representation of data that would be generated in such an experiment, based on the findings of Le-Trilling et al. (2019).
Proteomic Pipelines for Global Biotinylation Analysis
The integration of this compound labeling with sophisticated proteomic pipelines allows for the global analysis of reactive cysteine residues across an entire proteome. These approaches, often referred to as chemical proteomics or chemoproteomics, provide a systems-level view of protein cysteine modifications.
A typical global biotinylation analysis workflow involves the following steps:
Labeling: A biological sample (e.g., cell culture, tissue lysate) is treated with this compound to label accessible cysteine residues.
Enrichment: The biotinylated proteins are enriched from the complex mixture using streptavidin affinity chromatography.
Digestion: The enriched proteins are digested into peptides, either on-bead or after elution.
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.
Data Analysis: The acquired data is processed using specialized software to identify the biotinylated peptides and the corresponding proteins. Quantitative proteomics strategies, such as stable isotope labeling or label-free quantification, can be incorporated to compare the extent of cysteine modification between different experimental conditions. d-nb.inforesearchgate.netnih.gov
This powerful approach can be used to identify proteins with altered cysteine reactivity in response to various stimuli, such as oxidative stress or drug treatment. The identification of these proteins can provide valuable insights into cellular signaling pathways and disease mechanisms. For example, a study using a BIAM-based redox switch assay coupled with mass spectrometry identified 142 differentially oxidized proteins in podocytes from wild-type versus Nox4 knockout mice, highlighting novel targets of Nox4-mediated redox signaling. nih.gov
Table 2: Subset of Proteins Identified as Differentially Oxidized Using a BIAM-based Proteomic Approach
| Protein Accession | Gene Name | Description | Fold Change (WT vs. Nox4-/-) |
| P63028 | Actg1 | Actin, cytoplasmic 1 | 2.5 |
| Q9Z2I5 | Gab1 | GRB2-associated-binding protein 1 | 3.1 |
| P10809 | Hspa5 | Heat shock protein 5 | 1.8 |
| Q61823 | Prdx3 | Peroxiredoxin-3 | 4.2 |
| P35569 | Tuba1a | Tubulin alpha-1A chain | 2.1 |
This table is a representative example based on the types of findings reported in Le-Trilling et al. (2019), illustrating how data from a global biotinylation analysis could be presented.
Advanced Research Applications of N Iodoacetyl N Biotinylhexylenediamine in Protein and Cellular Studies
Protein Labeling and Functional Characterization in Vitro
The specific reactivity of the iodoacetyl group towards cysteine thiols makes N-Iodoacetyl-N'-biotinylhexylenediamine an invaluable tool for in vitro studies of proteins. researchgate.net By covalently attaching a biotin (B1667282) tag to specific cysteine residues, researchers can explore various aspects of protein biology.
Site-Specific Cysteine Modification in Recombinant Proteins
The precision of genetic engineering allows for the creation of recombinant proteins where cysteine residues are strategically introduced or removed. This enables highly specific labeling experiments with this compound. A protein of interest that lacks surface-exposed cysteines can be engineered to have a single cysteine at a specific location, such as the N-terminus or a particular loop region. researchgate.netnih.govnih.gov This ensures that the biotin label is attached only at the desired site, creating a homogeneous population of modified proteins for downstream applications.
Table 2: Strategies for Site-Specific Labeling of Recombinant Proteins
| Strategy | Description | Research Application |
| N-Terminal Cysteine | A cysteine residue is engineered as the first amino acid after the initial methionine, which is often cleaved off by the cell. nih.gov | Site-specific immobilization on streptavidin-coated surfaces for interaction studies (e.g., Biacore). |
| Solvent-Exposed Loop | A single cysteine is introduced into a flexible loop on the protein surface, away from the active site or key interaction interfaces. mdpi.com | Attaching fluorophores or other probes to monitor protein dynamics without disrupting function. |
| Removal of Native Cysteines | All native, non-essential cysteines are mutated to other amino acids (e.g., serine or alanine), and a single cysteine is introduced at the desired labeling site. | Prevents heterogeneous labeling, ensuring a uniform drug-to-antibody ratio in antibody-drug conjugate (ADC) development. |
Probing Protein Conformation and Dynamics through Thiol Accessibility
The reactivity of a cysteine residue with this compound is highly dependent on its solvent accessibility. Cysteines buried within the hydrophobic core of a protein are shielded and will not react, whereas those on the protein surface are readily modified. nih.gov This principle allows researchers to use this reagent to probe protein conformation and detect dynamic changes.
For example, if a protein undergoes a conformational change upon ligand binding or during its functional cycle, previously buried cysteine residues may become exposed. By treating the protein with this compound under different conditions (e.g., with and without a ligand) and analyzing the extent of biotinylation, one can infer which regions of the protein are involved in the conformational change.
Investigation of Enzyme Active Site Reactivity and Inhibition Mechanisms
Many enzymes, including proteases, kinases, and phosphatases, rely on a cysteine residue within their active site for catalytic activity. nih.gov The thiol group of this cysteine often acts as a nucleophile during the enzymatic reaction. This compound can serve as an activity-based probe for these enzymes by irreversibly binding to the active site cysteine, forming a stable covalent bond and inhibiting enzyme activity. nih.gov
This application is twofold:
Identification: By labeling, enriching via the biotin tag, and identifying the modified protein with mass spectrometry, novel enzymes with reactive cysteines can be discovered.
Mechanism of Inhibition: The irreversible nature of the modification allows for detailed studies of the enzyme's active site. It confirms the importance of the targeted cysteine for catalysis and can be used in competitive binding assays to screen for other inhibitors that bind to the same site.
Table 3: Enzyme Classes with Catalytic Cysteine Residues Targetable by this compound
| Enzyme Class | Function | Example |
| Cysteine Proteases | Hydrolyze peptide bonds | Caspases, Cathepsins |
| Protein Tyrosine Phosphatases (PTPs) | Remove phosphate (B84403) groups from tyrosine residues | PTP1B |
| Ubiquitin-conjugating/ligating Enzymes | Involved in protein degradation pathways | E2 and E3 ligases |
| Dehydrogenases | Catalyze oxidation-reduction reactions | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) |
Quantitative Proteomics and Interactomics with this compound
On a larger scale, this compound is a powerful tool in chemical proteomics to profile the reactivity of thousands of cysteines simultaneously within a complex biological sample, such as a cell lysate or even in living cells.
Discovery of Electrophile-Sensitive Protein Targets in Complex Proteomes
This compound serves as a model electrophile to identify proteins that are susceptible to modification by reactive molecules. nih.gov This is relevant for studying cellular responses to oxidative stress and understanding the mechanism of action of electrophilic drugs. In a typical workflow, a cellular proteome is treated with the reagent, leading to the biotinylation of proteins with reactive cysteines. These labeled proteins are then captured on streptavidin beads, separating them from the unlabeled proteome. After extensive washing, the captured proteins are digested and identified by mass spectrometry.
This approach generates a comprehensive list of "electrophile-sensitive" proteins, providing insights into cellular signaling pathways that are regulated by cysteine modifications. nih.govscilit.com
Mapping Specific Cysteine Adduction Sites within the Entire Cellular Proteome
Modern mass spectrometry techniques can pinpoint the exact location of a modification on a protein. nih.govnih.gov When applied to proteins labeled with this compound, this allows for the creation of proteome-wide maps of reactive cysteine residues. escholarship.orgnih.gov This method, often referred to as cysteine reactivity profiling, provides invaluable information on the functional state of the proteome.
The process involves digesting the enriched biotinylated proteins and analyzing the resulting peptides by tandem mass spectrometry (MS/MS). The mass shift caused by the adduction of the reagent allows for the identification of the specific peptide containing the modified cysteine. Fragmentation of that peptide in the mass spectrometer then reveals the exact cysteine residue that was labeled. By comparing the reactivity of cysteines across different cellular states (e.g., healthy vs. disease, untreated vs. drug-treated), researchers can identify specific sites that are critical for biological regulation. researchgate.net
Table 4: Example Data from a Proteome-Wide Cysteine Adduction Mapping Experiment
| Protein | UniProt ID | Cysteine Site | Functional Implication of Site |
| Peroxiredoxin-2 | P32119 | Cys51 | Part of the catalytic site involved in peroxide reduction. |
| 14-3-3 protein zeta | P63104 | Cys25 | Located in the ligand-binding groove; modification may disrupt protein-protein interactions. |
| Protein kinase C | P17252 | Cys499 | Within the C1 domain; modification could affect membrane binding and activation. |
| Heat shock protein 90 | P07900 | Cys598 | Involved in client protein binding; modification may alter chaperone activity. |
Elucidation of Novel Protein-Protein Interactions via Cross-linking Approaches
This compound is a heterobifunctional cross-linking reagent that contains an iodoacetyl group and a biotin moiety, separated by a hexylenediamine spacer arm. The iodoacetyl group reacts specifically with sulfhydryl groups of cysteine residues, forming a stable thioether bond. This targeted reactivity allows for the covalent linkage of proteins that are in close proximity.
The general workflow for identifying novel protein-protein interactions using this compound involves several key steps. Initially, cells or protein lysates are treated with the reagent. The iodoacetyl group will covalently bind to cysteine residues on a "bait" protein. If this bait protein is interacting with a "prey" protein, and the prey protein also has a cysteine residue in close proximity to the interaction interface, the second reactive group of a cross-linker can potentially bind to it, thus covalently linking the two proteins. However, this compound itself is a mono-reactive reagent for sulfhydryl groups, and its primary use in interaction studies is to label the interacting partner of a bait protein that has been modified to carry a reactive group.
A more common application involves using this compound to biotinylate proteins that interact with a protein of interest that has been engineered to contain a photo-activatable cross-linker. Upon photoactivation, the cross-linker on the bait protein will react with nearby molecules, including interacting proteins. The cells are then lysed, and the biotinylated proteins are enriched using affinity chromatography, typically with streptavidin-coated beads. The enriched proteins are then eluted and identified by mass spectrometry. This approach allows for the identification of both direct and indirect interaction partners.
While specific studies detailing the use of this compound for the discovery of novel protein-protein interactions are not extensively documented in readily available literature, its properties make it an ideal candidate for such investigations. The specificity of the iodoacetyl group for cysteine residues reduces the complexity of the cross-linked products, and the biotin tag allows for efficient enrichment, which is particularly important for the identification of low-abundance interacting partners.
Cell Biology and Subcellular Localization Studies
Understanding the subcellular localization of proteins is fundamental to elucidating their function. This compound can be utilized as a tool to label and track proteins within different cellular compartments, providing insights into their localization and transport mechanisms.
Analysis of Protein Localization and Intracellular Transport Mechanisms
The biotin tag on this compound allows for the visualization and tracking of labeled proteins using fluorescently tagged streptavidin or antibodies against biotin. By treating cells with this reagent, proteins containing accessible cysteine residues will be biotinylated. The localization of these biotinylated proteins can then be observed using microscopy techniques, such as immunofluorescence.
This method can be particularly useful for studying the dynamics of protein transport. For instance, a pulse-chase experiment can be designed where cells are briefly treated with this compound to label a population of proteins. The cells are then washed to remove the excess reagent, and the movement of the biotinylated proteins can be tracked over time. This can provide information on the pathways and mechanisms of intracellular protein transport, such as movement between the endoplasmic reticulum, Golgi apparatus, and the plasma membrane.
While the principle is sound, specific published examples of this compound being used for the dynamic tracking of intracellular protein transport are not prevalent. However, the methodology is well-established with other biotinylating reagents, and its application with this compound is theoretically straightforward.
Identification of Organelle-Specific Protein Targets, e.g., Mitochondrial Proteins
A significant application of this compound is in the identification of proteins within specific organelles. The reagent's ability to penetrate cell membranes allows for the labeling of proteins in their native subcellular environment. A notable study by Wong and Liebler (2008) utilized this compound (referred to as IAB in the study) to identify mitochondrial protein targets of thiol-reactive electrophiles.
In this research, mitochondrial fractions from HEK293 cells were treated with IAB. The biotinylated proteins were then enriched and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach led to the identification of numerous mitochondrial proteins that are susceptible to modification by electrophiles. The study demonstrated that IAB could reproducibly adduct cysteine residues on hundreds of mitochondrial proteins.
The findings from this study are significant as they highlight the utility of this compound in organelle-specific proteomics. The ability to selectively label and identify proteins within a specific organelle provides valuable insights into the organelle's proteome and its response to various stimuli.
| Protein Target Class | Number of Proteins Identified | Significance |
| Apoptosis-related proteins | 44 | Understanding the role of mitochondrial protein modification in programmed cell death. |
| General mitochondrial proteins | A significant fraction of the 809 total identified proteins | Comprehensive profiling of the mitochondrial proteome susceptible to electrophilic attack. |
This table summarizes the findings from the study by Wong and Liebler (2008) on the identification of mitochondrial protein targets using this compound.
Affinity-Based Protein Profiling (ABPP) using this compound Probes
Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function directly in complex biological systems. This technique utilizes active site-directed chemical probes to covalently label active enzymes.
Design and Application of Activity-Based Probes for Enzyme Activity Profiling
Activity-based probes (ABPs) are typically composed of three key elements: a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. This compound can be incorporated into the design of ABPs as the reporter tag and part of the linker.
The iodoacetyl group of this compound is a reactive group in itself, targeting cysteine residues. Therefore, in its simplest form, it can act as an ABP for cysteine-containing enzymes. However, for more targeted applications, a specific ligand or a different reactive group that targets a particular class of enzymes can be attached to the biotinylhexylenediamine backbone, replacing or in addition to the iodoacetyl group.
For example, a probe could be designed with a specific pharmacophore that directs it to the active site of a particular enzyme family. Upon binding, a reactive group on the probe, which could be the iodoacetyl group if a cysteine is present in the active site, would form a covalent bond with the enzyme. The biotin tag would then allow for the enrichment and subsequent identification of the labeled enzyme. This approach enables the profiling of the activity of specific enzymes in a complex proteome.
Enrichment Strategies for Low-Abundance Covalently Modified Proteins
A major challenge in proteomics is the detection and characterization of low-abundance proteins, which often play critical regulatory roles in cellular processes. The biotin tag of this compound is a key feature that facilitates the enrichment of proteins that have been covalently modified by the reagent.
The enrichment process typically involves the following steps:
Labeling: The biological sample is treated with this compound, leading to the biotinylation of proteins with accessible cysteine residues.
Affinity Purification: The biotinylated proteins are captured using an affinity matrix, most commonly streptavidin- or avidin-coated beads. The high affinity of the biotin-streptavidin interaction (dissociation constant in the femtomolar range) ensures efficient and specific capture of the labeled proteins.
Washing: The beads are washed extensively to remove non-biotinylated, high-abundance proteins.
Elution: The captured proteins are eluted from the beads. This can be achieved under denaturing conditions or, if a cleavable linker is used, by specific cleavage of the linker.
Analysis: The enriched proteins are then identified and quantified using mass spectrometry.
This enrichment strategy significantly enhances the detection of low-abundance proteins that would otherwise be masked by more abundant species in the proteome. The use of this compound in this context provides a robust method for studying the "cys-proteome" and identifying low-abundance proteins that undergo specific modifications.
| Enrichment Step | Purpose | Key Reagents/Components |
| Labeling | Covalent modification of target proteins with a biotin tag. | This compound |
| Affinity Capture | Specific binding and isolation of biotinylated proteins. | Streptavidin- or Avidin-coated beads |
| Washing | Removal of non-specifically bound, high-abundance proteins. | Buffers with varying stringency |
| Elution | Release of captured proteins for analysis. | Denaturing agents (e.g., SDS) or cleavable linkers |
| Analysis | Identification and quantification of enriched proteins. | Mass Spectrometry |
This table outlines the general workflow for the enrichment of low-abundance proteins covalently modified with this compound.
Site-Specific Antibody Biotinylation for Research Assays
The conjugation of biotin to antibodies is a cornerstone technique in a vast array of research assays, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry. The method of biotinylation can significantly impact the functionality of the antibody. Site-specific biotinylation, particularly using reagents like this compound, offers a controlled approach to labeling that preserves the antigen-binding sites of the immunoglobulin, thereby maintaining its immunoreactivity.
Modification of Reduced Disulfide Bonds in Immunoglobulins
Immunoglobulin G (IgG) antibodies possess disulfide bonds in their hinge region that are susceptible to selective reduction under mild conditions. This process exposes free sulfhydryl (-SH) groups, which serve as ideal targets for specific modification. This compound is a sulfhydryl-reactive biotinylation reagent that leverages this feature for site-directed conjugation.
The process begins with the selective reduction of the interchain disulfide bonds in the antibody's hinge region. A mild reducing agent, such as 2-Mercaptoethylamine•HCl (2-MEA), is typically used to cleave these bonds, generating free sulfhydryl groups without disrupting the disulfide bonds that are crucial for the structural integrity of the antigen-binding Fab (Fragment, antigen-binding) regions. nih.gov
Following the reduction step and removal of the reducing agent, this compound is introduced. The iodoacetyl group of this reagent specifically and efficiently reacts with the newly formed sulfhydryl groups via an alkylation reaction. This reaction forms a stable and irreversible thioether bond between the biotinylhexylenediamine moiety and the cysteine residues in the hinge region of the antibody. springernature.com The reaction is typically carried out in the dark at a pH between 7.5 and 8.5 to ensure the specific reactivity of the iodoacetyl group with sulfhydryls and to prevent the formation of free iodine, which could lead to non-specific reactions with other amino acid residues like tyrosine. nih.govjacksonimmuno.com
A general protocol for this process involves:
Reduction: Incubation of the IgG solution with a controlled concentration of a reducing agent (e.g., 50 mM 2-MEA) for a defined period (e.g., 90 minutes at 37°C). nih.gov
Purification: Removal of the excess reducing agent using a desalting column to prevent interference with the subsequent biotinylation step. nih.gov
Biotinylation: Immediate incubation of the reduced antibody with a 3- to 5-fold molar excess of this compound to sulfhydryl groups for approximately 90 minutes at room temperature in the dark. nih.gov
Final Purification: Removal of unreacted biotinylation reagent to obtain the purified, site-specifically biotinylated antibody. nih.gov
This targeted approach ensures that the biotin molecules are attached at a location distant from the antigen-binding sites, which are located at the N-terminal ends of the Fab fragments.
Preservation of Immunoreactivity post-biotinylation
A significant advantage of site-specific biotinylation at the hinge region is the preservation of the antibody's immunoreactivity. Traditional biotinylation methods often utilize N-hydroxysuccinimide (NHS) esters, which react with primary amines (lysine residues and N-termini) that can be distributed throughout the antibody structure, including within or near the antigen-binding sites. The random nature of this modification can lead to steric hindrance or conformational changes that impair the antibody's ability to bind its target antigen, resulting in a heterogeneous population of labeled antibodies with varying degrees of activity.
By directing the biotinylation to the sulfhydryl groups in the hinge region, this compound ensures that the antigen-binding domains remain unmodified and fully accessible to their target. This leads to a more homogeneous population of biotinylated antibodies that retain their native binding affinity and specificity.
Research has demonstrated the superior performance of antibodies biotinylated via this site-directed approach compared to randomly biotinylated antibodies. In one study, site-directed biotinylation of an intact antibody at the hinge region resulted in a 2.6-fold enhancement in detection capability in a sandwich immunoassay compared to the same antibody randomly biotinylated at its amino groups. nih.govresearchgate.net Even more striking results were observed with F(ab')2 fragments, where site-specific biotinylation at the hinge led to a 20-fold increase in detection capability. nih.govresearchgate.net This significant improvement is attributed to the uniform, oriented immobilization of the antibody on streptavidin-coated surfaces, which maximizes the exposure of the antigen-binding sites. nih.gov
The table below summarizes the enhanced detection capabilities observed with site-directed biotinylation.
| Antibody Format | Biotinylation Method | Relative Detection Capability Enhancement |
| Intact IgG | Site-Directed (Hinge Sulfhydryls) vs. Random (Amines) | 2.6x |
| F(ab')2 Fragment | Site-Directed (Hinge Sulfhydryls) vs. Random (Amines) | 20x |
This preservation of immunoreactivity is critical for the development of sensitive and reliable immunoassays. The use of this compound for site-specific antibody biotinylation provides a robust method for producing high-quality reagents for a wide range of research applications.
N Iodoacetyl N Biotinylhexylenediamine in Redox Biology and Stress Response Research
Investigation of Protein Damage by Endogenous and Exogenous Reactive Electrophiles
Reactive electrophiles, generated from both internal metabolic processes (endogenous) and external sources (exogenous), can cause significant damage to cellular proteins by forming covalent adducts. acs.org This protein adduction is a key mechanism in chemical toxicity and the pathology of various diseases. acs.orgnih.gov N-Iodoacetyl-N'-biotinylhexylenediamine (IAB) serves as a crucial tool for identifying the protein targets of such electrophiles. acs.org
Researchers utilize IAB to penetrate cells and react with proteins across multiple subcellular compartments. acs.org The biotin (B1667282) tag integrated into the IAB molecule facilitates the efficient capture of these modified proteins or their resulting peptides. acs.org Subsequent analysis, typically using shotgun liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise identification of the proteins and the specific sites of modification. acs.org This methodology has been instrumental in creating profiles of protein targets susceptible to electrophilic attack. For instance, studies in human liver microsomes using IAB helped identify numerous proteins modified by this iodoacetamide (B48618) probe. acs.orgnih.gov This approach provides critical insights into the molecular mechanisms of toxicity and disease, highlighting the link between protein damage by electrophiles and cellular dysfunction. acs.orgnih.gov
Utilization as a Model Electrophile Probe in Oxidative Stress Studies
This compound is widely employed as a model electrophile probe to investigate the complex cellular responses to oxidative stress. nih.gov Oxidative stress leads to the production of endogenous electrophiles, and IAB mimics the action of these species, particularly their reaction with highly nucleophilic cysteine residues in proteins. nih.gov The iodoacetyl group of IAB forms stable thioether bonds with cysteine sulfhydryl groups through an SN2 reaction mechanism. nih.govproteochem.com
The stability of the adducts formed by IAB is a key feature that makes it a reliable probe. nih.gov Unlike some other electrophilic probes, the thioether adducts formed by IAB are stable within intact cells, allowing for the gradual accumulation and consistent detection of modified proteins over time. nih.gov This stability is crucial for studying the downstream consequences of specific protein modifications without the complication of rapid adduct reversal. nih.gov The use of biotin-tagged probes like IAB has significantly advanced the ability to globally assess the characteristics of protein damage and to understand how site-specific modifications can trigger distinct cellular signaling pathways in response to oxidative and electrophilic stress. nih.gov
Elucidation of Cellular Stress Signaling Pathways Through Protein Modification
The covalent modification of proteins by electrophiles is not just a form of damage; it is also a critical mechanism for initiating cellular stress signaling. IAB has been instrumental in dissecting these pathways by allowing researchers to identify key protein sensors that translate electrophilic stress into adaptive or apoptotic responses.
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.govmsjonline.org Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, targeting it for degradation. msjonline.orgfrontiersin.org this compound has been identified as an inducer of this pathway through its ability to covalently modify Keap1. nih.gov
Keap1 is rich in reactive cysteine residues that act as sensors for cellular electrophiles. researchgate.net Studies have shown that IAB readily modifies specific cysteine residues on Keap1, with Cysteine 151 (C151) being one of the most susceptible sites. nih.gov This electrophilic adduction on Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2's degradation. unibo.it Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription. nih.govunibo.it The use of IAB has helped confirm that direct covalent modification of Keap1 is a key mechanism for activating this critical defensive pathway. nih.govnih.gov
| Finding | Description | Significance | Reference |
|---|---|---|---|
| Keap1 Modification | IAB covalently modifies sulfhydryl groups on the Keap1 protein. | Demonstrates a direct mechanism for pathway induction by an electrophilic probe. | nih.gov |
| C151 Susceptibility | Cysteine 151 on Keap1 is a primary target for modification by IAB. | Identifies a specific "sensor" residue critical for sensing electrophilic stress. | nih.gov |
| Nrf2 Activation | Modification of Keap1 by IAB leads to the stabilization and nuclear translocation of Nrf2. | Confirms the role of electrophilic adduction in activating the downstream transcriptional response. | nih.govunibo.it |
While the Keap1-Nrf2 pathway represents an adaptive response, severe or sustained electrophilic stress can overwhelm cellular defenses and trigger programmed cell death, or apoptosis. This compound has been shown to activate stress signaling pathways that lead to apoptosis. nih.govcapes.gov.br
The ability of IAB to induce apoptosis is directly linked to its capacity to form stable covalent adducts with cellular proteins. nih.gov By modifying critical cysteine residues on proteins involved in cell survival and death signaling, IAB can disrupt their function. For example, modification of proteins in the NF-κB pathway, which regulates the expression of anti-apoptotic genes, can suppress their protective function and potentiate apoptosis. nih.gov The stable nature of IAB adducts ensures that these damaging modifications persist, leading to a sustained stress signal that culminates in the activation of the apoptotic cascade. nih.gov This contrasts with other electrophiles that form reversible adducts and fail to trigger apoptosis, underscoring the importance of adduct stability in determining the cellular outcome of electrophilic stress. nih.govcapes.gov.br
Comparative Studies with Other Electrophilic Probes in Biological Contexts
To better understand the relationship between the chemical nature of an electrophile and its biological effect, IAB has been compared with other electrophilic probes, most notably 1-biotinamido-4-(4′-[maleimidoethylcyclohexane]carboxamido)butane (BMCC). acs.orgnih.gov Both IAB (an iodoacetamide) and BMCC (a maleimide) are thiol-reactive, biotin-tagged probes, but they exhibit different reaction chemistries and elicit distinct cellular responses. nih.gov
Studies comparing IAB and BMCC in HEK293 cells revealed striking differences in their effects. nih.gov IAB treatment resulted in the gradual accumulation of stable protein adducts over 24 hours and successfully activated stress signaling and apoptosis. nih.govcapes.gov.br In contrast, protein adducts formed by BMCC were transient; their levels peaked within 30 minutes and then rapidly decreased. nih.gov This rapid disappearance of BMCC adducts in intact cells suggests an active cellular repair or removal process. nih.gov Consequently, BMCC failed to induce the same stress signaling and apoptotic responses as IAB. nih.govcapes.gov.br
Further analysis showed that while there was some overlap, IAB and BMCC targeted different sets of proteins and even different sequences within the same protein. acs.orgnih.gov In studies of cytoplasmic, nuclear, and microsomal proteins, only about 20% of the protein targets were common to both probes. acs.orgnih.gov These comparative studies highlight how the specific chemistry of an electrophile—particularly the stability of the adducts it forms—is a critical determinant of its biological toxicity and its ability to trigger cellular damage pathways. nih.gov
| Feature | This compound (IAB) | 1-biotinamido-4-(4′-[maleimidoethylcyclohexane]carboxamido)butane (BMCC) | Reference |
|---|---|---|---|
| Reactive Group | Iodoacetamide | Maleimide (B117702) | nih.gov |
| Adduct Type | Thioether | Thioether (Michael adduct) | nih.gov |
| Adduct Stability in Cells | Stable, accumulates over time | Unstable, rapidly removed | nih.gov |
| Apoptosis Induction | Yes | No | nih.govcapes.gov.br |
| Target Overlap | Approximately 20% of modified proteins are common to both probes. | acs.orgnih.gov |
Comparative Analysis and Future Directions in N Iodoacetyl N Biotinylhexylenediamine Research
Comparative Performance with Alternative Thiol-Reactive Biotinylation Reagents
N-Iodoacetyl-N'-biotinylhexylenediamine is a prominent member of the haloacetyl class of reagents used for the biotinylation of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins. cephamls.comadooq.com Its utility is best understood through comparison with other classes of thiol-reactive compounds, primarily maleimide-biotin conjugates and reversible thiol-reactive probes. The iodoacetyl group reacts with sulfhydryls via a nucleophilic substitution (SN2) reaction, forming a stable and irreversible thioether bond. nih.govfishersci.comthermofisher.com This reaction is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5. cephamls.comfishersci.cominterchim.fr
Advantages and Limitations Relative to Maleimide-Biotin Conjugates
The choice between iodoacetyl- and maleimide-based biotinylation reagents often depends on the specific experimental context, including the pH of the reaction, the stability of the target molecule, and the desired specificity of labeling.
Advantages of this compound:
Reaction Stability at Higher pH: The iodoacetyl group maintains its reactivity and stability at a pH of around 8.0-8.5, an environment where the competing hydrolysis of maleimide (B117702) groups to non-reactive maleamic acid becomes more significant. thermofisher.cominterchim.frthermofisher.com This allows for a wider effective pH range for labeling experiments.
Bond Stability: The resulting thioether bond is exceptionally stable, making it ideal for applications where the biotin (B1667282) label must remain permanently attached throughout downstream analytical procedures. cephamls.comcephamlsi.comnbinno.com
Limitations of this compound:
Potential for Off-Target Reactivity: While highly reactive towards thiols, the iodoacetyl group can exhibit some reactivity towards other nucleophilic amino acid residues, such as histidine, particularly if a large excess of the reagent is used or if free sulfhydryls are scarce. fishersci.comthermofisher.cominterchim.fr Reactions must often be conducted in the dark to limit the formation of free iodine, which can react with tyrosine, histidine, and tryptophan residues. thermofisher.com
Slower Reaction Kinetics: The reaction of iodoacetamides with thiols is generally slower than that of maleimides. nih.gov Maleimides react rapidly with thiols at a neutral pH of 6.5-7.5. thermofisher.cominterchim.frnbinno.com
Maleimide-biotin conjugates, in contrast, offer exquisite selectivity for sulfhydryl groups at near-neutral pH (6.5-7.5). thermofisher.comnbinno.com The reaction involves a Michael-type addition to form a stable thioether bond. nih.gov However, their major limitation is the instability of the maleimide ring at pH values above 7.5, where it is susceptible to hydrolysis, rendering the reagent inactive. thermofisher.comthermofisher.com
| Feature | This compound | Maleimide-Biotin Conjugates |
|---|---|---|
| Reactive Group | Iodoacetyl | Maleimide |
| Target Residue | Cysteine (Sulfhydryl) | Cysteine (Sulfhydryl) |
| Optimal pH Range | 7.5 - 8.5 cephamls.comfishersci.cominterchim.fr | 6.5 - 7.5 thermofisher.com |
| Bond Type | Stable Thioether cephamls.comnih.gov | Stable Thioether nbinno.com |
| Reaction Speed | Moderate | Fast nih.gov |
| Specificity | High for thiols; potential for off-target reaction with histidine at high reagent excess thermofisher.cominterchim.fr | Very high for thiols at optimal pH nbinno.com |
| Key Advantage | Stable reactivity in slightly alkaline conditions interchim.fr | High specificity and rapid reaction at neutral pH nbinno.com |
| Key Limitation | Potential for off-target reactivity; light sensitivity thermofisher.com | Hydrolysis of maleimide group above pH 7.5 thermofisher.com |
Distinctive Features Compared to Reversible Thiol-Reactive Probes (e.g., HPDP-Biotin)
A significant distinction in thiol-reactive probes is the reversibility of the linkage. While this compound forms a permanent bond, other reagents are designed for applications where the biotin tag needs to be removed after purification or detection.
This compound (Irreversible):
Bond Type: Forms a stable, permanent thioether linkage. cephamls.comcephamlsi.com
Application Focus: Ideal for experiments where the biotin label is a permanent reporter, such as in Western blotting, ELISA, and electron microscopy studies where the avidin-biotin complex must remain intact. cephamls.com
HPDP-Biotin (Reversible):
Mechanism: Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) contains a pyridyldithiol group that reacts with free sulfhydryls to form a disulfide bond. thermofisher.comapexbt.comsangon.com
Cleavage: This disulfide bond is readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comsangon.com This releases the biotinylated molecule from an avidin (B1170675)/streptavidin support and regenerates the original, unmodified thiol group on the protein. thermofisher.comsangon.com
Application Focus: This feature is highly advantageous for affinity purification. Biotinylated proteins can be captured on an avidin resin and then eluted under mild, non-denaturing conditions by simply adding a reducing agent, which is preferable to the harsh conditions (e.g., strong acids or denaturants) typically required to disrupt the strong avidin-biotin interaction. thermofisher.comsangon.com This is particularly useful for isolating and analyzing proteins for downstream applications like mass spectrometry or functional assays. thermofisher.com
| Feature | This compound | HPDP-Biotin |
|---|---|---|
| Linkage Type | Irreversible (Thioether) cephamls.com | Reversible (Disulfide) thermofisher.comapexbt.com |
| Cleavable? | No cephamls.comcephamlsi.com | Yes, with reducing agents (e.g., DTT, TCEP) thermofisher.com |
| Primary Use Case | Stable labeling for detection (Western blot, IHC, ELISA) cephamls.com | Affinity purification and capture-and-release applications thermofisher.comsangon.com |
| Molecule Recovery | Requires harsh conditions to dissociate from avidin | Mild elution regenerates the original unmodified molecule thermofisher.com |
Innovations in this compound Derivative Synthesis for Enhanced Research Capabilities
To overcome the limitations of a permanent linker and to expand the functionality of iodoacetyl-biotin reagents, researchers have focused on synthesizing derivatives with novel features. These innovations aim to improve downstream analysis and integrate the reagent into more complex, multi-step experimental workflows.
Development of Cleavable Biotin-Linkers for Improved Downstream Analysis
The development of cleavable linkers for biotin probes, including those with iodoacetyl reactive groups, addresses the primary challenge of eluting biotinylated targets from avidin supports. nih.gov Various cleavage strategies have been explored, each triggered by a specific chemical or physical stimulus.
Acid-Cleavable Linkers: Probes incorporating acid-labile motifs, such as dialkoxydiphenylsilane (DADPS), can be cleaved under mild acidic conditions (e.g., 10% formic acid). nih.gov
Chemically-Cleavable Linkers: Disulfide bonds, as seen in HPDP-Biotin, are a common form of chemically cleavable linker, reversible by reduction. nih.gov Other linkers, like those based on diazobenzene, can be cleaved with sodium dithionite. nih.gov
The integration of such cleavable moieties into an iodoacetyl-biotin structure would combine the specific thiol-reactivity of the iodoacetyl group with the benefit of reversible capture, greatly enhancing its utility in proteomics for affinity purification followed by mass spectrometry.
Integration with Photocleavable or Click Chemistry Tags
Further synthetic advancements have focused on incorporating functionalities that allow for more sophisticated experimental control and versatility.
Photocleavable Linkers: Incorporating a photocleavable group, often a nitrobenzyl-based moiety, into the linker arm of an iodoacetyl-biotin reagent allows for the release of the captured molecule upon exposure to UV light. axispharm.comvectorlabs.com This method of cleavage is rapid and can be spatially controlled, offering a non-invasive way to release targets without adding chemical reagents. axispharm.comvectorlabs.com
Click Chemistry Tags: The synthesis of trifunctional probes represents a significant innovation. A derivative of this compound could be synthesized to include a third functional group, such as an azide (B81097) or an alkyne. rsc.orgbroadpharm.com This "clickable" handle allows for the subsequent, bio-orthogonal attachment of other molecules, such as fluorescent dyes or affinity tags, using copper-catalyzed or copper-free click chemistry. apexbt.comnih.gov This modular approach enables multi-step labeling and detection strategies, expanding the experimental possibilities far beyond simple biotinylation.
Emerging Methodologies and Interdisciplinary Applications in Chemical Biology Research
The core chemistry of this compound—the specific alkylation of cysteine thiols—remains central to many advanced techniques in chemical biology. Innovations are focused on using this reactivity to probe and manipulate complex biological systems.
Proteome-wide Cysteine Reactivity Profiling: Iodoacetamide-based probes, including biotinylated versions, are instrumental in activity-based protein profiling (ABPP) and other chemoproteomic strategies. These methods aim to map the "reactive thiol proteome," identifying cysteine residues that are particularly nucleophilic and often play key roles in catalysis, regulation, or redox sensing. nih.govosti.gov By comparing the labeling patterns under different cellular states, researchers can identify proteins whose cysteine reactivity is altered by signaling events, drug treatment, or oxidative stress.
Targeted Covalent Ligand Discovery: The iodoacetyl group serves as a "warhead" in the design of targeted covalent inhibitors. By attaching it to a ligand that binds non-covalently to a protein of interest, the iodoacetyl group can be positioned to react with a nearby cysteine residue, forming a permanent, covalent bond. This strategy has been used to develop highly potent and specific enzyme inhibitors and chemical probes for drug discovery.
Studying Post-Translational Modifications (PTMs): The specific reactivity of iodoacetamide (B48618) is leveraged in methods to study thiol-based PTMs like S-nitrosylation or S-sulfhydration. In techniques like the "biotin switch" assay, all free thiols are first blocked. Then, the specific PTM (e.g., the S-NO group) is selectively reduced to a free thiol, which is then captured by a thiol-reactive biotin reagent like this compound. nih.gov This allows for the specific enrichment and identification of proteins carrying that particular PTM.
These emerging applications highlight how the fundamental chemistry of this compound continues to be adapted and integrated into sophisticated methodologies, driving new discoveries at the intersection of chemistry and biology. cam.ac.uknih.govresearchgate.netdntb.gov.ua
Unresolved Questions and Future Research Avenues for this compound-Based Probes
A primary concern is the specificity of the iodoacetyl group. While it preferentially reacts with the sulfhydryl groups of cysteine residues to form a stable thioether bond, it is known to exhibit off-target reactivity. thermofisher.com Under certain conditions, such as elevated pH or in the presence of a large excess of the reagent, the iodoacetyl moiety can react with other nucleophilic amino acid side chains, including those of histidine, lysine (B10760008), and the N-terminus of proteins. This lack of absolute specificity can lead to the biotinylation of unintended proteins, complicating the interpretation of experimental results and potentially leading to false-positive identifications in proteomics studies.
The stability of the thioether linkage, while generally robust, can also be a point of consideration under specific experimental conditions. Although considered a permanent or irreversible bond, the long-term stability in complex biological milieus, especially in the presence of various cellular enzymes or harsh chemical treatments, is not fully characterized. Understanding the precise conditions under which this bond might be susceptible to cleavage is crucial for ensuring the integrity of biotinylated targets throughout an experiment.
Furthermore, the static nature of the biotin label itself presents limitations. Once attached, the biotin tag is not readily removable without denaturing the target protein. This can be a significant drawback in applications where the recovery of the native, unmodified protein is desired for further functional studies.
These unresolved questions pave the way for several exciting future research avenues aimed at overcoming the current limitations of this compound-based probes.
One of the most promising areas of research is the development of strategies to enhance the specificity of the iodoacetyl-cysteine reaction. This could involve the fine-tuning of reaction conditions, such as precise pH control and optimization of reagent concentrations. Additionally, the development of novel formulations or delivery methods that localize the reagent to specific cellular compartments or protein complexes could minimize off-target labeling.
Another significant avenue of research lies in the design and synthesis of "next-generation" iodoacetyl-based probes. These probes could incorporate features that address the current limitations. For instance, the integration of cleavable linkers between the iodoacetyl group and the biotin tag would allow for the controlled release of the biotinylated protein from affinity resins, enabling the recovery of the target protein in its native state. Various cleavable linker strategies, such as those sensitive to specific enzymes, light, or chemical reagents, could be explored.
The development of "smart" or activatable probes represents another exciting frontier. These probes would exist in an inactive state until they encounter a specific trigger, such as a particular enzyme activity or a change in the cellular microenvironment, at which point the iodoacetyl group would become reactive. This approach would significantly improve the spatial and temporal control of biotinylation, leading to more precise labeling of target proteins.
Furthermore, expanding the utility of this compound-based probes beyond simple biotinylation is a key area for future research. This includes their application in more advanced chemoproteomic techniques like activity-based protein profiling (ABPP). In ABPP, these probes can be used to covalently label the active sites of specific enzymes, providing insights into their function and regulation. However, the non-specific binding of current probes remains a limitation in ABPP. frontiersin.org Future research could focus on designing more sophisticated iodoacetyl-biotin probes with improved selectivity for particular enzyme families.
The table below summarizes the key unresolved questions and the corresponding future research avenues for this compound-based probes.
| Unresolved Question | Future Research Avenue |
| Lack of Absolute Specificity | - Optimization of reaction conditions (pH, concentration)- Development of localized delivery systems- Design of probes with enhanced intrinsic specificity |
| Irreversibility of Biotinylation | - Incorporation of cleavable linkers (enzymatic, light-sensitive, chemical) |
| Static Nature of the Probe | - Development of "smart" or activatable probes |
| Limited Scope of Application | - Design of next-generation probes for advanced applications like activity-based protein profiling (ABPP) with improved selectivity |
Q & A
Basic: What structural features of N-iodoacetyl-N'-biotinylhexylenediamine enable its dual functionality in biomolecular labeling?
This compound (CAS 93285-75-7) contains three critical functional groups:
- Iodoacetyl group : Reacts selectively with thiol (-SH) residues under mild, reducing conditions (pH 7–8) to form stable thioether bonds .
- Biotin group : Enables high-affinity binding to streptavidin/avidin, facilitating detection or purification via streptavidin-conjugated matrices .
- Hexanediamine spacer : Provides a 6-carbon chain to minimize steric hindrance between conjugated biomolecules (e.g., proteins, peptides) and detection systems .
Methodological Tip : For labeling cysteine-containing proteins, optimize reaction pH to 7.5–8.0 and use a 10:1 molar excess of the compound to target thiol groups to maximize conjugation efficiency.
Basic: How does this compound compare to other thiol-reactive biotinylation reagents (e.g., maleimide-biotin) in experimental outcomes?
Unlike maleimide-based reagents (which require strict anaerobic conditions to prevent hydrolysis), the iodoacetyl group offers greater stability in aqueous buffers and broader pH tolerance (6.5–8.5). However, its reactivity toward thiols is slower, necessitating longer incubation times (2–4 hours at 25°C) .
Methodological Tip : Validate reaction completion using Ellman’s assay (free thiol quantification) or streptavidin-HRP blotting to confirm biotin incorporation .
Advanced: What experimental controls are critical when using this compound for protein-protein crosslinking studies?
- Negative Control : Incubate the target protein with biotin alone (no iodoacetyl group) to rule out nonspecific streptavidin binding.
- Competition Assay : Add excess free biotin post-labeling to block streptavidin interaction and confirm specificity.
- Reduction Control : Treat labeled samples with DTT/TCEP to cleave thioether bonds and verify reversibility (unlike maleimide adducts) .
Data Contradiction Example : If crosslinking persists after reduction, investigate potential disulfide bond formation or aggregation artifacts using size-exclusion chromatography .
Advanced: How can researchers resolve low labeling efficiency in cysteine-depleted proteins?
- Genetic Engineering : Introduce cysteine residues at solvent-accessible sites via site-directed mutagenesis.
- Alternative Strategies : Use primary amine-targeting reagents (e.g., NHS-biotin) or employ a two-step protocol: (1) introduce thiols via Traut’s reagent (2-iminothiolane), (2) conjugate with iodoacetyl-biotin .
Methodological Tip : Quantify free thiols before and after Traut’s modification using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to ensure sufficient thiol availability .
Advanced: How should researchers address discrepancies in streptavidin-binding assays (e.g., false positives)?
- False Positives : May arise from endogenous biotin (common in mammalian cells) or nonspecific binding. Pre-block membranes/cells with avidin and free biotin before streptavidin probing .
- False Negatives : Ensure labeled samples are not boiled in SDS-PAGE loading buffer (biotin-streptavidin bonds dissociate >70°C). Use mild denaturation conditions (e.g., 50°C for 10 minutes) .
Advanced: What analytical techniques are recommended for characterizing conjugation stoichiometry?
- Mass Spectrometry : Directly quantify biotin incorporation via mass shifts (biotin adds 244.31 g/mol).
- HPLC-SEC : Resolve conjugated vs. unconjugated species; monitor retention time shifts.
- Fluorescence Quenching : If the target protein contains tryptophan, monitor fluorescence changes upon biotinylation (iodoacetyl group may perturb local environments) .
Advanced: How can researchers optimize reaction conditions to minimize protein aggregation?
- Buffer Optimization : Include 0.1–0.5% nonionic detergents (e.g., Triton X-100) to solubilize hydrophobic regions exposed during labeling.
- Temperature Control : Perform reactions at 4°C for aggregation-prone proteins.
- Post-Labeling Stabilization : Add glycerol (10–20%) or sucrose to storage buffers to maintain protein stability .
Advanced: What are the limitations of using this compound in live-cell labeling studies?
- Membrane Impermeability : The compound’s hydrophilicity restricts access to intracellular targets. Use microinjection or electroporation for intracellular delivery.
- Toxicity : Iodoacetyl groups may react with cellular glutathione, depleting redox buffers. Assess cell viability via MTT assays post-labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
